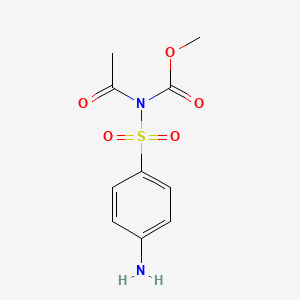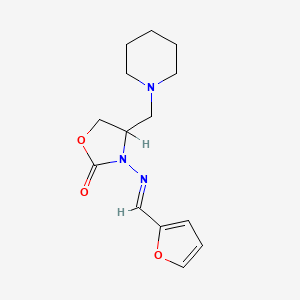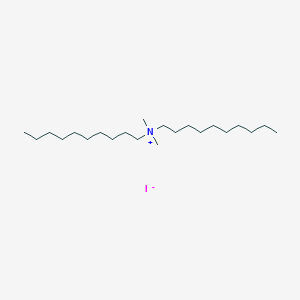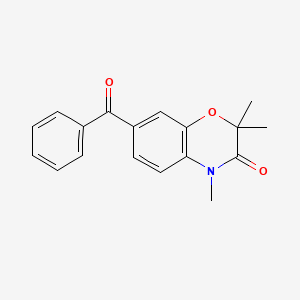
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl carbamate . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product . The industrial production also incorporates purification steps, such as recrystallization, to remove any impurities .
化学反応の分析
Types of Reactions
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates and sulfonamides.
科学的研究の応用
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:
作用機序
The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester involves the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in plants, and its inhibition leads to the disruption of folate metabolism, ultimately causing the death of the plant . The compound targets the active site of DHPS, preventing the binding of its natural substrate, para-aminobenzoic acid (PABA) .
類似化合物との比較
Similar Compounds
- Carbamic acid, sulfanilyl-, methyl ester
- Methyl (4-aminophenylsulfonyl)carbamate
- Methyl p-aminobenzenesulfonylcarbamate
Uniqueness
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to inhibit DHPS and its effectiveness as a herbicide set it apart from other similar compounds .
特性
CAS番号 |
81865-28-3 |
|---|---|
分子式 |
C10H12N2O5S |
分子量 |
272.28 g/mol |
IUPAC名 |
methyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(10(14)17-2)18(15,16)9-5-3-8(11)4-6-9/h3-6H,11H2,1-2H3 |
InChIキー |
AQXRGTADPFHASO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)






![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)


